molecular formula C10H15N3O3 B6286036 Acrylamide/Bisacrylamide 37.5:1, 40% solution CAS No. 1173018-90-0

Acrylamide/Bisacrylamide 37.5:1, 40% solution

Cat. No.: B6286036
CAS No.: 1173018-90-0
M. Wt: 225.24 g/mol
InChI Key: OCQZXMCGTAWGEQ-UHFFFAOYSA-N
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Description

Acrylamide/Bisacrylamide 37.5:1, 40% solution is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.11134135 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Acrylamide/Bisacrylamide 37.5:1, 40% solution are proteins and nucleic acids . This solution is commonly used in the preparation of polyacrylamide gels for electrophoretic separation of these biomolecules .

Mode of Action

Acrylamide/Bisacrylamide solution acts by forming a polyacrylamide gel matrix that enables the separation of proteins and nucleic acids based on their size and charge . The bisacrylamide component acts as a cross-linking agent, creating a three-dimensional network of acrylamide polymers . This network forms pores that allow biomolecules to migrate through the gel at different rates during electrophoresis .

Biochemical Pathways

The action of Acrylamide/Bisacrylamide solution doesn’t directly affect any biochemical pathways. Instead, it provides a method for analyzing the components of these pathways. By separating proteins and nucleic acids, researchers can study the structure and function of these molecules, thereby gaining insights into the biochemical pathways they are involved in .

Result of Action

The result of the action of Acrylamide/Bisacrylamide solution is the separation of proteins and nucleic acids based on their size and charge . This allows for the analysis and identification of these biomolecules, facilitating research in fields such as molecular biology, biochemistry, and genetics .

Action Environment

The action of Acrylamide/Bisacrylamide solution is influenced by several environmental factors. These include the pH and ionic strength of the buffer used in electrophoresis, the electric field applied, and the temperature of the system . These factors can affect the polymerization of the acrylamide/bisacrylamide solution and the migration of biomolecules through the gel .

Biochemical Analysis

Biochemical Properties

The Acrylamide/Bisacrylamide 37.5:1, 40% solution plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide gels. The acrylamide and bis-acrylamide in the solution polymerize to form a matrix that can separate biomolecules based on their size and charge . The nature of these interactions is primarily physical, with the gel acting as a sieve to separate molecules.

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . These effects are typically associated with exposure to the raw materials rather than the prepared solution.

Molecular Mechanism

The molecular mechanism of action of the this compound is through the polymerization of acrylamide and bis-acrylamide. This process is initiated by ammonium persulfate (APS) with tetramethylethylenediamine (TEMED) as the catalyst . The resulting polyacrylamide gel forms a matrix that can separate proteins and nucleic acids based on their size and charge.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are consistent over time, providing uniformity of gel matrices and consistent polymerization . The solution’s high purity (99.9%) ensures run-to-run reproducibility .

Properties

IUPAC Name

prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQZXMCGTAWGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25034-58-6
Details Compound: Acrylamide-N,N′-methylenebisacrylamide copolymer
Record name Acrylamide-N,N′-methylenebisacrylamide copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25034-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00941686
Record name N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless whitish solid; [Bio-Rad Laboratories MSDS]
Record name Acrylamide, N,N-methylenebisacrylamide copolymer
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CAS No.

25034-58-6, 198493-83-3
Record name 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025034586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylamide/Bisacrylamide 37.5:1, 40% solution
Reactant of Route 2
Acrylamide/Bisacrylamide 37.5:1, 40% solution
Reactant of Route 3
Acrylamide/Bisacrylamide 37.5:1, 40% solution
Reactant of Route 4
Acrylamide/Bisacrylamide 37.5:1, 40% solution
Reactant of Route 5
Acrylamide/Bisacrylamide 37.5:1, 40% solution
Reactant of Route 6
Acrylamide/Bisacrylamide 37.5:1, 40% solution

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